Butylhydrazine oxalate

Description

Contextualization within Modern Hydrazine (B178648) Chemistry and Oxalate (B1200264) Compounds

Hydrazine and its derivatives have long been recognized for their versatile applications in chemical synthesis. Substituted hydrazines, in particular, are fundamental building blocks for a vast array of heterocyclic compounds and serve as important reagents in various organic transformations. psu.edu The introduction of an alkyl group, such as the butyl group in butylhydrazine (B1329735), modifies the nucleophilicity and steric properties of the hydrazine, influencing its reactivity and potential applications.

Concurrently, oxalate chemistry has garnered significant attention. The oxalate anion (C2O4^2-), derived from oxalic acid, is a bidentate ligand known for its ability to form stable complexes with a wide range of metal ions. vedantu.comwikipedia.org This property has led to its extensive use in coordination chemistry, materials science, and analytical chemistry. acs.orgtestbook.com The presence of the oxalate ion in butylhydrazine oxalate not only serves to form a stable salt but also introduces the potential for this compound to be used in the synthesis of coordination polymers or other metal-containing structures.

The combination of a substituted hydrazine and an oxalate in a single compound, as seen in this compound, offers a unique platform for synthetic exploration. The compound can act as a precursor for other hydrazine derivatives or be utilized directly in reactions where both the butylhydrazine and oxalate components play a role. ontosight.ai

Significance of Substituted Hydrazines in Synthetic Chemistry

Substituted hydrazines are a cornerstone of modern synthetic chemistry, valued for their reactivity as nucleophiles and their ability to participate in a variety of chemical transformations. naturalspublishing.com The presence of both a nucleophilic amino group and a potentially reactive N-N bond makes them versatile intermediates.

One of the most prominent applications of substituted hydrazines is in the synthesis of nitrogen-containing heterocyclic compounds. tsijournals.commdpi.com These ring systems are prevalent in pharmaceuticals, agrochemicals, and dyes. The specific substitution on the hydrazine can direct the course of cyclization reactions, allowing for the targeted synthesis of complex molecular architectures.

Furthermore, substituted hydrazines are key reactants in several named reactions. For instance, they are employed in the Wolff-Kishner reduction to deoxygenate aldehydes and ketones. They also serve as precursors to hydrazones, which are themselves versatile intermediates in reactions like the Shapiro reaction and the Bamford-Stevens reaction for the formation of alkenes. naturalspublishing.com The utility of substituted hydrazines extends to their use as ligands in coordination chemistry and as building blocks in the synthesis of energetic materials. researchgate.net The diverse reactivity of this class of compounds underscores the importance of developing and understanding new derivatives like this compound.

Overview of this compound in Academic Research Trajectories

While extensive research has been conducted on substituted hydrazines and oxalates individually, the specific investigation of this compound is a more recent and focused area of study. Early reports often centered on its synthesis and characterization as a stable salt of butylhydrazine. datapdf.comgoogle.com Its preparation from butylhydrazine and oxalic acid provides a convenient method for purifying and storing the volatile and reactive butylhydrazine. datapdf.com

Current research trajectories are beginning to explore the broader synthetic potential of this compound. chemicalbook.com Studies have investigated its use as a precursor for creating other functionalized hydrazine derivatives. ontosight.ai Additionally, its genotoxicity has been a subject of study in the context of understanding the biological effects of hydrazine derivatives. scispace.com The compound has also been included in ion-chromatographic studies of aliphatic hydrazines and amines. researchgate.net

The academic interest in this compound is driven by the potential to leverage the combined properties of the butylhydrazine and oxalate moieties. Future research is likely to focus on its application in the synthesis of novel heterocyclic compounds, its role as a ligand in the formation of coordination complexes, and its utility in specific organic transformations. As a readily accessible and stable source of the butylhydrazine synthon, it is poised to become an increasingly valuable tool for synthetic chemists.

Structure

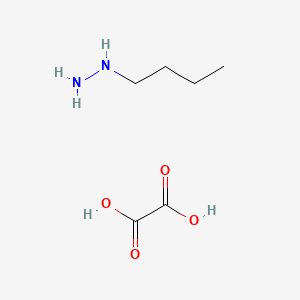

2D Structure

Properties

IUPAC Name |

butylhydrazine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.C2H2O4/c1-2-3-4-6-5;3-1(4)2(5)6/h6H,2-5H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOBLSRQYOWIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961115 | |

| Record name | Oxalic acid--butylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40711-41-9, 6629-62-5 | |

| Record name | Hydrazine, butyl-, ethanedioate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40711-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, butyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylhydrazine oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, butyl-, ethanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040711419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, oxalate (1:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxalic acid--butylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylhydrazine oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Butylhydrazine Oxalate

Synthesis of Butylhydrazine (B1329735) Precursors

The initial and crucial step in the synthesis of butylhydrazine oxalate (B1200264) is the formation of the corresponding butylhydrazine. The synthetic strategies employed are tailored to the specific isomeric form of the butyl group.

Amination Reactions for Alkylhydrazine Formation

Several synthetic routes are available for the formation of alkylhydrazines, with common methods including the alkylation of hydrazine (B178648) derivatives and the reductive amination of carbonyl compounds.

For the synthesis of n-butylhydrazine , a prevalent method involves the alkylation of a protected hydrazine, such as tert-butyl carbazate (B1233558) (BOC-hydrazine), with an n-butyl halide, like n-butyl bromide. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable organic solvent like acetonitrile. The resulting BOC-protected n-butylhydrazine is then deprotected using a strong acid to yield the desired n-butylhydrazine google.com.

Another approach is the reductive amination of butyraldehyde (B50154) with hydrazine. This method involves the condensation of butyraldehyde with hydrazine to form a hydrazone, which is subsequently reduced to n-butylhydrazine. A variety of reducing agents can be employed, including borohydride (B1222165) exchange resin (BER) in the presence of nickel acetate (B1210297) koreascience.kr. This method offers a direct route to the alkylhydrazine from readily available starting materials.

The synthesis of tert-butylhydrazine (B1221602) often proceeds via the reaction of a hydrazine salt, such as hydrazine monohydrochloride, with tert-butanol (B103910) in the presence of a strong acid like hydrochloric acid or hydrazine dihydrochloride (B599025) google.comgoogle.com. This acid-catalyzed nucleophilic substitution reaction provides the hydrochloride salt of tert-butylhydrazine in high yields.

The chloramine (B81541) process represents another route to alkylhydrazines, where chloramine reacts with a primary amine, such as n-butylamine, in a non-aqueous solvent in the presence of a fixed base to form the corresponding mono-substituted hydrazine ias.ac.in.

Optimization of Reaction Conditions for Precursor Yields

The yield of butylhydrazine precursors is highly dependent on the optimization of various reaction parameters, including temperature, molar ratios of reactants, and reaction time.

In the synthesis of tert-butylhydrazine hydrochloride from tert-butanol and hydrazine hydrochloride, near-quantitative yields (96-99%) can be achieved under optimized conditions. The reaction temperature is typically maintained between 80°C and 140°C, with an optimal range of 90°C to 110°C. The molar ratio of tert-butanol to hydrazine hydrochloride is generally kept between 0.1 and 1.25, and the molar ratio of the acid catalyst (e.g., HCl) to hydrazine hydrochloride is also maintained in a similar range of 0.1 to 1.25 google.com. An aqueous medium is often preferred for industrial-scale production.

For the synthesis of n-butylhydrazine via alkylation of BOC-hydrazine, the reaction conditions are also critical. The molar ratio of the alkylating agent (n-butyl bromide) and the base (potassium carbonate) to BOC-hydrazine is typically around 1-2:1. The reaction is often carried out at room temperature with stirring for several hours google.com.

The following table summarizes optimized reaction conditions for the synthesis of butylhydrazine precursors based on literature findings.

| Precursor | Synthetic Method | Reactants | Molar Ratio (Reactant:Hydrazine Source) | Solvent | Temperature (°C) | Time | Yield (%) |

| tert-Butylhydrazine HCl | Acid-catalyzed substitution | tert-Butanol, Hydrazine HCl, HCl | t-BuOH: 0.5-1.0, HCl: 1.0 | Water | 100-105 | 2.5-5 h | 96.8-98.8 |

| tert-Butylhydrazine HCl | Acid-catalyzed substitution | tert-Butanol, Hydrazine HCl, Hydrazine 2HCl | t-BuOH: ~0.14, Hydrazine 2HCl: ~0.14 | Water | 100 | 2 h | 98.0 |

| n-Butylhydrazine | Alkylation of BOC-hydrazine | n-Butyl bromide, BOC-hydrazine, K₂CO₃ | n-BuBr: 1-2, K₂CO₃: 1-2 | Acetonitrile | Room Temp. | 4-12 h | High (intermediate) |

| n-Butylamine (from reductive amination) | Reductive amination | Butyraldehyde, Hydrazine 2HCl, BER, Ni(OAc)₂ | Aldehyde: 1, Hydrazine: 1, BER: 10, Ni(OAc)₂: 0.5 | Methanol | Reflux | 3 h | ~70 (as amine) |

Isolation and Purification Techniques for Intermediates

The isolation and purification of butylhydrazine intermediates are critical to ensure the purity of the final butylhydrazine oxalate product. The methods employed depend on the physical and chemical properties of the intermediate.

For tert-butylhydrazine hydrochloride , which is a solid, purification can be achieved through recrystallization. However, due to its high solubility in water, conventional recrystallization from water can result in low yields. A more effective method involves the use of ethanol (B145695) as a solvent. One patented process describes dissolving the crude product in ethanol, cooling the solution to 0-4°C, and adding ferric chloride. This induces the precipitation of purified tert-butylhydrazine hydrochloride, which can then be isolated by filtration, washed with cold ethanol, and dried. This method has been shown to significantly improve the purity of the product .

For n-butylhydrazine , which is a liquid at room temperature, purification is typically achieved by distillation rochester.edurochester.edu. After the synthesis reaction, the crude product is isolated and subjected to fractional distillation to separate it from unreacted starting materials, byproducts, and the solvent. The boiling point of n-butylhydrazine is approximately 118-119°C, and collecting the fraction at this temperature yields the purified product. When the precursor is a BOC-protected intermediate, purification can be achieved through extraction and chromatography before the final deprotection step google.com.

This compound Salt Formation

The final step in the synthesis is the formation of the oxalate salt by reacting the purified butylhydrazine with oxalic acid. This acid-base reaction results in the precipitation of the stable, crystalline this compound.

Stoichiometric Considerations in Oxalic Acid Reactivity

The reaction between butylhydrazine and oxalic acid is a neutralization reaction where the basic hydrazine derivative reacts with the dicarboxylic acid. Hydrazine and its derivatives can act as mono- or di-acidic bases. Therefore, the stoichiometry of the reaction can, in principle, lead to the formation of either a monobutylhydrazinium oxalate or a dibutylhydrazinium oxalate, depending on the molar ratio of the reactants.

While butylhydrazine has two nitrogen atoms, the alkyl group reduces the basicity of the substituted nitrogen, making the terminal -NH₂ group the primary site of protonation. Oxalic acid is a dicarboxylic acid and can donate one or two protons. The most common and stable salt formed is typically the result of a 1:1 molar ratio of butylhydrazine to oxalic acid, yielding butylhydrazinium hydrogen oxalate, or more simply, this compound. However, studies on the reaction of hydrazine hydrate (B1144303) with oxalic acid have shown that a 2:1 molar ratio of hydrazine to oxalic acid can lead to the formation of dihydrazinium oxalate, particularly under specific conditions such as low temperatures scielo.org.zascielo.org.za. This suggests that the stoichiometry can be a critical factor in determining the final product, and an excess of the hydrazine base could potentially lead to the formation of a salt with a 2:1 ratio of butylhydrazine to oxalate. For practical synthesis, an equimolar ratio is often employed to ensure the formation of the desired 1:1 salt vulcanchem.com.

Solvent Effects and Crystallization Control

The choice of solvent plays a crucial role in the crystallization of this compound, influencing the yield, purity, and crystal morphology of the final product. An ideal solvent system is one in which the reactants are soluble, but the product salt has limited solubility, especially at lower temperatures, thus facilitating its precipitation.

A common method for the synthesis of this compound involves conducting the reaction in an aqueous-alcoholic medium, such as a mixture of water and ethanol vulcanchem.com. The butylhydrazine and oxalic acid are dissolved in this solvent mixture, and upon reaction and cooling, the this compound crystallizes out. The use of a mixed solvent system allows for the fine-tuning of the solubility of both the reactants and the product.

The temperature of crystallization is another critical parameter. The formation of dihydrazinium oxalate from hydrazine hydrate and oxalic acid was found to be successful only at ice-cold conditions (around 0°C). At temperatures above 25°C, the monohydrazinium salt was formed instead, indicating the thermal instability of the di-salt scielo.org.zascielo.org.za. This suggests that for the formation of this compound, especially if a specific stoichiometry is desired, temperature control during crystallization is essential.

The final product is typically purified by recrystallization, often from an alcohol such as ethanol vulcanchem.com. The choice of recrystallization solvent is critical for obtaining high-purity crystals. The ideal solvent should have a high solubility for the compound at its boiling point and low solubility at room temperature or below.

The following table illustrates the influence of solvent systems on the crystallization of oxalate salts, drawing parallels from related systems where specific data for this compound is limited.

| Salt | Solvent System | Temperature | Observations |

| Dihydrazinium Oxalate | Water-Alcohol Mixture | Ice-cold (~0°C) | Successful formation of dihydrazinium salt in 85% yield. |

| Dihydrazinium Oxalate | Water-Alcohol Mixture | > 25°C | Formation of monohydrazinium salt instead. |

| This compound | Aqueous-Alcoholic Medium | Controlled cooling | General method for crystallization. |

| This compound | Alcohol (e.g., Ethanol) | Cooled for recrystallization | Effective for purification. |

Formation of Related Alkylhydrazine Oxalates

The synthesis of alkylhydrazine oxalates is a fundamental process in organic chemistry, providing stable, crystalline salts of alkylhydrazines which can be more easily handled and stored than the free bases. The general principle behind their formation involves a straightforward acid-base reaction between an alkylhydrazine and oxalic acid. The lone pair of electrons on the nitrogen atom of the hydrazine moiety acts as a base, accepting a proton from the carboxylic acid groups of oxalic acid to form a hydrazinium (B103819) cation and an oxalate anion.

The stoichiometry of the reaction can be controlled to produce either monohydrazinium or dihydrazinium oxalate salts, depending on the molar ratio of the reactants and the reaction conditions. For instance, the reaction of hydrazine hydrate with oxalic acid in a 2:1 molar ratio under ice-cold conditions yields dihydrazinium oxalate scielo.org.zascielo.org.za. If the reaction is carried out at a higher temperature (above 25 °C), the monohydrazinium salt is preferentially formed scielo.org.zascielo.org.za.

While the direct alkylation of hydrazine can be challenging due to the potential for overalkylation, various methods have been developed for the synthesis of mono- and di-substituted alkylhydrazines, which can then be converted to their oxalate salts dtic.mil. One common approach involves the reduction of N-nitrosamines.

The formation of the oxalate salt is typically achieved by dissolving the alkylhydrazine in a suitable solvent, such as a water-alcohol mixture, and adding a solution of oxalic acid. The resulting alkylhydrazine oxalate salt often precipitates from the solution and can be isolated by filtration, washed, and dried. The choice of solvent and reaction temperature can influence the crystal form and purity of the product.

The following table provides a summary of the formation of various alkylhydrazine oxalates based on available research findings.

| Alkylhydrazine Oxalate | Alkylhydrazine Reactant | Oxalic Acid Stoichiometry | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Dihydrazinium Oxalate | Hydrazine Hydrate | 2:1 (Hydrazine:Oxalic Acid) | Water-alcohol mixture, ice-cold conditions | 85% | scielo.org.zascielo.org.za |

| Monohydrazinium Oxalate | Hydrazine Hydrate | 1:1 (Hydrazine:Oxalic Acid) | Reaction carried out above 25 °C | Not specified | scielo.org.zascielo.org.za |

| This compound | n-Butylhydrazine | Not specified | Formed from the reaction between butylhydrazine and oxalic acid. | Not specified | |

| Methylhydrazine Oxalate | Methylhydrazine | Not specified | General acid-base reaction. | Not specified | |

| Ethylhydrazine Oxalate | Ethylhydrazine | Not specified | General acid-base reaction. | Not specified | |

| Propylhydrazine Oxalate | Propylhydrazine | Not specified | General acid-base reaction. | Not specified |

Chemical Reactivity and Mechanistic Investigations of Butylhydrazine Oxalate

Nucleophilic Properties and Derivatives Formation

The chemical reactivity of butylhydrazine (B1329735) oxalate (B1200264) is predominantly defined by the nucleophilic character of the hydrazine (B178648) moiety (-NHNH₂). The terminal nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile capable of attacking electron-deficient centers. This inherent property allows butylhydrazine to participate in a wide array of chemical transformations, leading to the formation of diverse derivatives. The oxalate salt form typically does not hinder this reactivity and can be used directly in many synthetic protocols, often after neutralization or under conditions where the free base is liberated in situ.

Butylhydrazine oxalate readily reacts with aldehydes and ketones in a condensation reaction to form butylhydrazones. This reaction is a cornerstone of hydrazine chemistry and proceeds via a nucleophilic addition-elimination mechanism. The initial step involves the nucleophilic attack of the terminal nitrogen of the butylhydrazine on the electrophilic carbonyl carbon. vedantu.comlibretexts.org This attack forms a tetrahedral intermediate known as a carbinolamine. fiveable.me Subsequently, the carbinolamine undergoes dehydration, eliminating a molecule of water to form a stable carbon-nitrogen double bond (C=N), which characterizes the resulting hydrazone. fiveable.menih.gov

| Carbonyl Compound | Product | Typical Conditions |

| Benzaldehyde | Benzaldehyde N-butylhydrazone | Ethanol (B145695), reflux |

| Acetone | Acetone N-butylhydrazone | Methanol, room temp. |

| Cyclohexanone | Cyclohexanone N-butylhydrazone | Acid catalyst, heat |

One of the most significant applications of alkylhydrazines like butylhydrazine is in the synthesis of heterocyclic compounds, particularly five-membered rings such as pyrazoles. The Knorr pyrazole (B372694) synthesis and related methodologies utilize the reaction of a hydrazine with a 1,3-dielectrophilic species, most commonly a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.comnih.gov

When butylhydrazine reacts with a 1,3-diketone, the reaction proceeds through a sequential condensation mechanism. The more nucleophilic terminal nitrogen of the butylhydrazine initially attacks one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the stable aromatic pyrazole ring. nih.govbeilstein-journals.org In cases where an unsymmetrical 1,3-diketone is used, the reaction can potentially lead to a mixture of two regioisomeric pyrazoles, although reaction conditions can often be tuned to favor one isomer. mdpi.com

| 1,3-Dielectrophile | Heterocyclic Product | Reaction Type |

| Acetylacetone (2,4-pentanedione) | 1-Butyl-3,5-dimethylpyrazole | Knorr Synthesis |

| Ethyl acetoacetate | 1-Butyl-3-methyl-5-pyrazolone | Cyclocondensation |

| Chalcone (1,3-Diphenyl-2-propen-1-one) | 1-Butyl-3,5-diphenyl-2-pyrazoline | Michael Addition-Cyclocondensation |

The nucleophilic terminal nitrogen of the butylhydrazine moiety can be readily acylated or alkylated by reacting with appropriate electrophiles. These reactions provide a straightforward route to more complex hydrazine derivatives.

Acylation is typically achieved by treating butylhydrazine with acylating agents such as acyl chlorides or acid anhydrides. masterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of the hydrazine's terminal nitrogen on the electrophilic carbonyl carbon of the acylating agent. libretexts.org This is followed by the elimination of a leaving group (e.g., chloride or carboxylate), resulting in the formation of an N-butyl-N'-acylhydrazine. Due to the presence of two nitrogen atoms, over-acylation can sometimes occur, but reaction conditions can generally be controlled to favor mono-acylation.

Alkylation involves the reaction of butylhydrazine with alkyl halides. This is a classic nucleophilic substitution reaction (SN2) where the hydrazine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. libretexts.orgcerritos.edu This process introduces an additional alkyl group onto the hydrazine framework, yielding substituted butylhydrazine derivatives. As with acylation, the reaction's stoichiometry must be carefully controlled to prevent polyalkylation. libretexts.org

| Reagent | Reaction Type | Product Class |

| Acetyl chloride | Acylation | N'-Acetyl-N-butylhydrazine |

| Benzoyl chloride | Acylation | N'-Benzoyl-N-butylhydrazine |

| Methyl iodide | Alkylation | 1-Butyl-2-methylhydrazine |

| Ethyl bromoacetate (B1195939) | Alkylation | Ethyl 2-(2-butylhydrazinyl)acetate |

Redox Chemistry and Reducing Capabilities

This compound possesses significant potential as a reducing agent, a characteristic derived primarily from the hydrazine component, although the oxalate anion can also participate in redox reactions. Hydrazine and its derivatives are well-established reducing agents in organic and inorganic chemistry, valued for their ability to donate electrons, often with the highly favorable thermodynamic driving force of forming stable dinitrogen gas (N₂). organicchemistrydata.orgresearchgate.net

N₂H₄ → N₂ + 4H⁺ + 4e⁻

The oxalate anion (C₂O₄²⁻) can also be oxidized to carbon dioxide, a process that involves a two-electron transfer. iaea.org

C₂O₄²⁻ → 2CO₂ + 2e⁻

In a catalytic context, the specific electron transfer pathway depends on the substrate, the catalyst, and the reaction conditions. For instance, in the catalytic hydrogenation of nitroarenes, a hydride transfer mechanism from the hydrazine, coordinated to a metal catalyst surface, is often proposed. researchgate.net The presence of both reducing moieties (hydrazine and oxalate) in one compound suggests a complex redox behavior where either or both can be consumed, depending on the electrochemical potential of the oxidizing species. However, the hydrazine component is generally the more potent and kinetically favored reducing agent.

The strong reducing power of hydrazine and its derivatives is widely exploited for the synthesis of metallic nanomaterials and the deposition of thin films. mdpi.com this compound can serve as an effective reducing agent to convert dissolved metal ions into their zero-valent metallic state, leading to the nucleation and growth of nanoparticles. nih.govresearchgate.net This chemical reduction method is valued for its simplicity and effectiveness in producing high-purity metal or alloy nanoparticles. nih.goviosrjournals.org

The general reaction for the reduction of a divalent metal ion (M²⁺) can be represented as:

2M²⁺ + N₂H₄ + 4OH⁻ → 2M⁰ + N₂ + 4H₂O iosrjournals.org

This process has been successfully used to synthesize nanoparticles of various metals. sapub.org The reaction is typically carried out in a solution, and by controlling parameters such as pH, temperature, and concentration, the size and morphology of the resulting nanoparticles can be tailored.

Furthermore, hydrazine-based chemistries are employed in solution-based deposition techniques for creating thin films of materials like metal nitrides and chalcogenides. nih.govrasirc.commdpi.com In these processes, the hydrazine acts as both a solvent and a reducing agent, enabling the deposition of high-quality films at relatively low temperatures. mdpi.com

| Metal Ion | Reduced Material | Application |

| Cu²⁺ | Copper Nanoparticles (Cu⁰) | Catalysis, Conductive Inks |

| Ni²⁺ | Nickel Nanoparticles (Ni⁰) | Catalysis, Magnetic Materials |

| Fe³⁺ | Iron Nanoparticles (Fe⁰) | Environmental Remediation |

| Co²⁺ | Cobalt Nanoparticles (Co⁰) | Magnetic Materials, Catalysis |

Reactivity of the Oxalate Moiety in Organic Transformations

The oxalate functional group, particularly in the form of alkyl oxalate salts or esters, is a versatile activating group for alcohols. nih.gov Its reactivity is primarily exploited through photoredox catalysis to generate carbon-centered radicals, which can then participate in a wide range of carbon-carbon bond-forming reactions.

The generation of alkyl radicals from alkyl oxalate precursors is a key transformation that proceeds through a photoredox-catalyzed decarboxylation process. This method is advantageous as it operates under net redox-neutral conditions, avoiding the need for stoichiometric oxidants or reductants. nih.gov

The generally accepted mechanism begins with the single-electron oxidation of the alkyl oxalate by a photoexcited catalyst, such as an iridium complex. nih.govresearchgate.net This single-electron transfer (SET) event forms a carboxylate radical. This intermediate is highly unstable and rapidly undergoes a cascade of two successive decarboxylation steps, releasing two molecules of carbon dioxide and yielding the desired alkyl radical. researchgate.net This process efficiently converts a C–O bond from an alcohol into a reactive carbon-centered radical. researchgate.net In some cases, incomplete fragmentation can lead to the formation of an ester side-product resulting from mono-decarboxylation.

Alkyl radicals generated from oxalate esters are highly valuable intermediates for constructing C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. A powerful strategy for this is the merger of photoredox catalysis with nickel catalysis, a paradigm known as metallaphotoredox. nih.gov In this dual catalytic system, the photoredox cycle generates the alkyl radical, which is then intercepted by a nickel catalyst in a separate, interconnected cycle to facilitate cross-coupling. nih.gov

This methodology enables the coupling of alcohol-derived fragments (via their oxalates) with a wide array of electrophilic partners, such as aryl and vinyl halides. nih.govresearchgate.net The process is highly versatile and tolerates a broad range of functional groups. For instance, this strategy has been successfully applied to the synthesis of complex molecules, including spiro-lactones, through an alkoxycarbonyl radical cyclization–cross-coupling cascade. researchgate.net The reaction can effectively couple oxalates derived from primary, secondary, and tertiary alcohols with various aryl halides. nih.gov

Stereochemical and Regiochemical Control in this compound Reactions

The control of stereochemistry and regiochemistry is paramount in organic synthesis. In reactions involving radicals generated from oxalate esters, both aspects can be effectively managed.

Regiochemical control is inherently high in these reactions. The radical is formed precisely at the carbon atom that was bonded to the oxygen of the parent alcohol. This allows for the predictable functionalization of specific sites in a molecule, as the conversion of a hydroxyl group to an oxalate ester pre-defines the position of subsequent C–C bond formation. This method has been used for the regioselective alkoxycarbonylation of allenes, where the alkoxycarbonyl radical adds to the proximal carbon of the allene (B1206475) precursor with high selectivity. rsc.org

Stereochemical control can be achieved through several strategies.

Substrate-based control: The existing stereochemistry of a complex substrate can direct the outcome of the radical coupling. In studies involving natural product-derived oxalates, good levels of diastereoselectivity have been observed, even in the formation of challenging vicinal quaternary stereocenters. nih.gov

Catalyst-based control: The use of chiral ligands in the metallaphotoredox system allows for enantioselective transformations. nih.gov Chiral bisoxazoline (BOX) and other ligand scaffolds are employed in Ni- and Cu-catalyzed systems to govern the stereochemical outcome of the coupling step. nih.gov The chiral ligand coordinates to the metal center (e.g., Ni or Cu), creating a chiral environment that influences how the radical couples with the electrophile, thereby leading to the preferential formation of one enantiomer. An asymmetric synthesis of unnatural amino acids has been achieved through a photoredox-mediated process using a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor. researchgate.netresearchgate.net

Mentioned Compounds

Applications in Advanced Organic Synthesis and Materials Science

Butylhydrazine (B1329735) Oxalate (B1200264) as a Precursor in Complex Molecule Synthesis

The primary application of butylhydrazine oxalate is as a nucleophilic reagent in organic synthesis. vulcanchem.com The terminal nitrogen atom of the hydrazine (B178648) group possesses a lone pair of electrons, rendering it reactive toward a wide range of electrophilic compounds. This reactivity is harnessed to introduce the butylhydrazine functional group into more complex molecular architectures. vulcanchem.com

Construction of Substituted Hydrazides and Hydrazine Derivatives

Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond with at least one acyl group attached. fishersci.com These structures are precursors for various heterocyclic compounds and are known to exhibit a range of biological activities. This compound serves as a direct precursor to N-butyl substituted hydrazides. The reaction typically involves the nucleophilic substitution of the butylhydrazine moiety onto an acylating agent, such as a carboxylic acid, acid chloride, or ester.

For instance, the reaction of butylhydrazine (released from its oxalate salt) with ethyl bromoacetate (B1195939) in a polar aprotic solvent can yield functionalized hydrazides, which are of interest in pharmaceutical development. vulcanchem.com This transformation highlights the role of this compound as a key building block for creating molecules with potential therapeutic applications.

Synthesis of Pyrazoles and Related Nitrogen Heterocycles

One of the most significant applications of this compound is in the synthesis of nitrogen-containing heterocyclic compounds, particularly pyrazoles. vulcanchem.com Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, a structure that is a cornerstone in many pharmaceutical agents and agrochemicals. ppor.az

The most common method for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine derivative and a β-dicarbonyl compound (such as a 1,3-diketone or a β-ketoester). ppor.az In this context, this compound acts as the source for the N-butylhydrazine nucleophile. The reaction proceeds through an initial nucleophilic attack on a carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. vulcanchem.com The use of butylhydrazine leads to the formation of N-butyl substituted pyrazoles.

The versatility of this reaction allows for the creation of a diverse library of pyrazole derivatives by varying the substitution pattern on the β-dicarbonyl starting material.

Table 1: Examples of N-Butyl Pyrazole Synthesis

| β-Dicarbonyl Reactant | Resulting N-Butyl Pyrazole Derivative |

| Acetylacetone (2,4-pentanedione) | 1-butyl-3,5-dimethyl-1H-pyrazole |

| Ethyl acetoacetate | 1-butyl-3-methyl-1H-pyrazol-5(4H)-one |

| Dibenzoylmethane | 1-butyl-3,5-diphenyl-1H-pyrazole |

This synthetic route is highly valued in medicinal chemistry for generating novel molecular scaffolds for drug discovery programs. vulcanchem.com

Role in Multi-Step Organic Synthesis Sequences

For example, the synthesis of a complex pharmaceutical agent might involve an initial step where this compound is used to construct a specific pyrazole core. This intermediate is then isolated and carried forward through several subsequent reactions—such as halogenation, nitration, or cross-coupling reactions—to add further complexity and functionality, ultimately leading to the final target molecule. The reliable and well-understood reactions of this compound make it a predictable and efficient tool for chemists designing these intricate synthetic routes.

Contributions to Polymer Chemistry and Foaming Agent Development

While butylhydrazine itself is not a widely documented mainstream foaming agent, the broader class of hydrazine derivatives represents a significant category of chemical blowing agents used in the production of polymer foams. atamanchemicals.comresearchgate.netweebly.com These agents function by thermally decomposing during polymer processing to release gases, primarily nitrogen, which form bubbles within the polymer matrix to create a foamed structure. a1impex.com

The most prominent hydrazine-derived blowing agent is azodicarbonamide, which is valued for its efficiency in producing fine, uniform cell structures in plastics like PVC, PE, and EVA. atamanchemicals.comweebly.com Other hydrazine derivatives, such as p-toluenesulfonyl hydrazide (TSH), are also used, particularly for high-temperature polymers. a1impex.com

However, not all hydrazine derivatives are effective foaming agents. Research on unsaturated polyester (B1180765) resins found that while t-butylhydrazine could participate in the gelling of the resin, it did not significantly contribute to foaming. google.com This indicates that the specific molecular structure of the hydrazine derivative is critical to its function as a blowing agent. In the context of polymer synthesis, derivatives of butylhydrazine have been used to create specialized monomers. For instance, t-butylhydrazine has been reacted with methacryloyl chloride to produce a monomer that was subsequently polymerized, demonstrating a niche application in the synthesis of novel polymer structures. acs.org

Utilization in Nanomaterial Fabrication and Catalysis

The chemical properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of nanomaterials. The hydrazine moiety is a powerful reducing agent, a property that can be exploited in the chemical reduction of metal salts to form metal nanoparticles. researchgate.net

Reducing Agent in the Formation of Metal Nanoparticles

The synthesis of metal nanoparticles often relies on the chemical reduction of metal ions (e.g., Ag⁺, Au³⁺, Cu²⁺) in solution. Hydrazine and its derivatives are commonly used for this purpose due to their strong reducing potential. researchgate.net In these reactions, the hydrazine derivative is oxidized—typically to nitrogen gas and water—while the metal ions are reduced to their elemental state (M⁰), leading to the nucleation and growth of nanoparticles.

The oxalate counter-ion may also play a role in the synthesis, potentially acting as a capping or stabilizing agent that adsorbs to the nanoparticle surface, preventing aggregation and controlling particle size and morphology.

Table 2: Potential Nanoparticle Synthesis Using Butylhydrazine as a Reducing Agent

| Metal Salt Precursor | Target Metal Nanoparticle | Potential Application of Nanoparticle |

| Silver Nitrate (AgNO₃) | Silver (Ag) | Antimicrobial coatings, conductive inks |

| Gold(III) Chloride (AuCl₃) | Gold (Au) | Catalysis, biosensors, medical imaging |

| Copper(II) Sulfate (CuSO₄) | Copper (Cu) | Catalysis, conductive films, heat transfer fluids |

| Iron(II) Chloride (FeCl₂) | Iron (Fe) | Environmental remediation, magnetic data storage |

This method represents a straightforward chemical route to various metal nanoparticles, where this compound can serve the dual role of a reducing agent and potentially a contributor to particle stabilization.

Ligand Design for Coordination Complexes and Catalysts

This compound serves as a versatile precursor in the design of specialized ligands for coordination complexes and catalysts. Its utility stems from the distinct chemical functionalities of its two components: the butylhydrazine cation and the oxalate anion. The butylhydrazine moiety offers a nucleophilic nitrogen center that can be incorporated into larger organic scaffolds, while the oxalate ion can act as a bidentate ligand, binding to metal centers.

The design of ligands often involves multi-step synthetic sequences where a building block like butylhydrazine is used to introduce a specific functional group. The hydrazine group (-NHNH2) is particularly valuable as it can undergo condensation reactions with aldehydes and ketones to form hydrazones. These hydrazone-based structures can be part of a larger chelating system. For example, a molecule containing a carbonyl group and another donor atom (like oxygen or nitrogen) can be reacted with this compound to create a tridentate or tetradentate ligand. The butyl group can also influence the solubility and steric properties of the final ligand and the resulting metal complex.

The oxalate component itself is a well-established ligand in coordination chemistry, known for forming stable five-membered chelate rings with metal ions (M-O-C-C-O). wikipedia.orgpurdue.edu It typically coordinates to a metal center through two of its oxygen atoms, acting as a bidentate ligand. purdue.edu This ability to form stable complexes is fundamental to its role in catalysis, where the coordination environment of a metal ion dictates its reactivity. While this compound is primarily a salt, the oxalate anion can be directly incorporated as a ligand in a coordination sphere, or the butylhydrazine can be modified first, with the oxalate serving as a counter-ion in the final complex.

The synthesis of catalysts often relies on the precise arrangement of ligands around a central metal atom. By modifying the butylhydrazine component, researchers can tune the electronic and steric environment of the resulting metal complex. This tuning is critical for optimizing catalytic activity, selectivity, and stability.

Table 1: Functional Roles in Ligand Synthesis

| Component | Functional Group | Role in Ligand Design | Potential Impact on Catalyst |

|---|---|---|---|

| Butylhydrazine | Hydrazine (-NHNH₂) | Nucleophilic building block for forming hydrazones and other complex organic structures. | Modifies steric and electronic properties of the catalyst; influences solubility. |

| Oxalate | Oxalate (C₂O₄²⁻) | Bidentate ligand forming stable chelate rings with metal ions; can act as a counter-ion. | Stabilizes the metal center; can participate directly in the catalytic cycle. |

Intermediate in Agricultural Chemical Synthesis Pathways

This compound is a recognized intermediate in the synthesis of various agricultural chemicals, including pesticides and herbicides. vulcanchem.com Its primary role is as a precursor for the construction of heterocyclic compounds, which form the core structure of many biologically active molecules used in crop protection.

One of the most significant applications of this compound in this field is in the synthesis of pyrazole derivatives. vulcanchem.com Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of pesticidal activities. The synthesis typically involves the reaction of butylhydrazine (derived from its oxalate salt) with a 1,3-dicarbonyl compound or a related synthetic equivalent. The butylhydrazine acts as a dinucleophile, reacting with the two electrophilic carbonyl centers to form the five-membered pyrazole ring through a cyclization-condensation reaction.

The general pathway for this synthesis is outlined below:

Reaction: Butylhydrazine is reacted with a β-dicarbonyl compound.

Cyclization: An initial nucleophilic attack by one of the hydrazine nitrogens on a carbonyl carbon is followed by an intramolecular cyclization.

Dehydration: The resulting intermediate eliminates a molecule of water to form the stable aromatic pyrazole ring.

The presence of the butyl group is often crucial for the efficacy of the final agricultural product. It can enhance the lipophilicity of the molecule, which influences its ability to penetrate the waxy outer layers of plants or the cuticles of insects, thereby improving its bioavailability and effectiveness.

Table 2: Research Findings on this compound in Synthesis

| Application Area | Synthetic Role | Key Reaction Type | Resulting Compound Class | Significance |

|---|---|---|---|---|

| Agricultural Chemicals | Building block for active ingredients | Cyclization-Condensation | Pyrazole Derivatives | Forms the core of many modern pesticides and herbicides. vulcanchem.com |

| Organic Synthesis | Introduction of butylhydrazine moiety | Nucleophilic Substitution/Addition | Heterocyclic Compounds | Creates complex molecules with potential biological activity. vulcanchem.com |

The use of the oxalate salt form of butylhydrazine offers practical advantages in an industrial setting. It is a stable, crystalline solid, which makes it easier to handle, store, and measure compared to free butylhydrazine, which can be less stable. vulcanchem.com

Advanced Analytical and Spectroscopic Characterization of Butylhydrazine Oxalate

Spectroscopic Probes for Structural Elucidation

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of chemical compounds. In the case of butylhydrazine (B1329735) oxalate (B1200264), a combination of advanced spectroscopic methods would be employed to confirm its ionic nature, characterize the butylhydrazine cation and the oxalate anion, and provide a detailed understanding of its chemical environment.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure of organic molecules in solution. For butylhydrazine oxalate, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized for a comprehensive structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the butyl group and the hydrazine (B178648) moiety. The butyl group would exhibit characteristic signals for the methyl (CH₃), methylene (CH₂), and terminal methylene protons adjacent to the nitrogen. The chemical shifts and coupling patterns would confirm the connectivity of the butyl chain. The protons on the nitrogen atoms of the hydrazinium (B103819) cation would likely appear as broad signals due to exchange processes and quadrupolar effects of the nitrogen atoms.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework of the butylhydrazine cation and the oxalate anion. The butyl group would display four distinct signals corresponding to the four carbon atoms. The oxalate anion, having a symmetrical structure, would be expected to show a single signal for its two equivalent carboxylate carbons.

Advanced 2D NMR Techniques: To unambiguously assign all proton and carbon signals and to elucidate through-bond and through-space correlations, advanced 2D NMR techniques would be employed. ipb.ptresearchgate.netresearchgate.netsemanticscholar.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the butyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals of the butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons over two to three bonds, which would be crucial for confirming the attachment of the butyl group to the hydrazine nitrogen and for observing correlations within the oxalate anion if suitable protons were nearby.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information on through-space proximity of protons, which could help in determining the preferred conformation of the butyl group.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (Butyl) | 0.9 | 13.5 |

| CH₂ (Butyl) | 1.4 | 20.0 |

| CH₂ (Butyl) | 1.6 | 28.0 |

| CH₂-N (Butyl) | 3.0 | 50.0 |

| NH₂-NH- | 5.0-7.0 (broad) | - |

High-Resolution Mass Spectrometry for Reaction Monitoring

High-resolution mass spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and for monitoring chemical reactions. For this compound, HRMS would be used to confirm the mass of the butylhydrazinium cation and the oxalate anion.

Expected Fragmentation Patterns: In a typical mass spectrometry experiment, the ionic salt would likely dissociate into its constituent ions.

Butylhydrazine Cation (C₄H₁₃N₂⁺): The butylhydrazinium cation would be observed with a specific mass-to-charge ratio (m/z). Fragmentation of this cation would likely involve the loss of small neutral molecules such as ammonia (NH₃) or ethene (C₂H₄), and the cleavage of the butyl chain. nih.govresearchgate.netnih.govraco.catarkat-usa.org

Oxalate Anion (C₂O₄²⁻): The oxalate dianion might be observed in negative ion mode, or more commonly, its protonated form (HC₂O₄⁻) depending on the ionization conditions. Further fragmentation could lead to the loss of carbon dioxide (CO₂). elsevier.esnih.govresearchgate.netnih.govmdpi.com

Liquid chromatography coupled with mass spectrometry (LC-MS) could be employed to separate the components of a reaction mixture and identify the formation of this compound. elsevier.esnih.govmdpi.com

Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Major Fragmentation Peaks (m/z) |

|---|---|---|---|

| Butylhydrazinium | C₄H₁₃N₂⁺ | 89.1073 | 72 (loss of NH₃), 57 (C₄H₉⁺) |

| Oxalate | C₂O₄²⁻ | 87.9958 | - |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the functional groups present in a molecule. These techniques would be instrumental in identifying the characteristic vibrations of the butyl group, the hydrazinium moiety, and the oxalate anion in this compound. researchgate.netniscpr.res.innih.gov

FTIR Spectroscopy: The FTIR spectrum would be expected to show strong absorptions corresponding to the N-H stretching and bending vibrations of the hydrazinium cation. The C-H stretching and bending vibrations of the butyl group would also be prominent. The oxalate anion would exhibit strong characteristic absorptions for the asymmetric and symmetric stretching of the C=O and C-O bonds. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FTIR data. The oxalate anion, with its center of symmetry, is expected to show strong Raman scattering for its symmetric vibrations, such as the C-C bond stretch, which might be weak or absent in the IR spectrum. researchgate.net

Hypothetical Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Hypothetical FTIR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3200-3400 | 3200-3400 |

| C-H Stretch (Butyl) | 2850-2960 | 2850-2960 |

| C=O Stretch (Oxalate) | 1650-1700 | - |

| N-H Bend | 1580-1650 | - |

| C-O Stretch & O-C=O Bend (Oxalate) | 1300-1450 | 1450-1480 |

Crystallographic Studies and Solid-State Analysis

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive structural information for crystalline solids, revealing the precise arrangement of atoms in three-dimensional space.

Single Crystal X-ray Diffraction for Crystal Structure Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The diffraction data collected from this crystal would allow for the determination of the unit cell parameters, space group, and the exact atomic coordinates of all atoms in the crystal lattice. researchgate.netresearchgate.netisroset.org This would confirm the ionic nature of the compound and provide precise bond lengths and angles for both the butylhydrazinium cation and the oxalate anion. The conformation of the butyl group in the solid state would also be revealed.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.0 |

| Volume (ų) | 1035 |

| Z | 4 |

Polymorphism and Crystallinity Characterization

The solid-state properties of this compound, such as polymorphism and crystallinity, are critical as they influence the compound's stability, solubility, and other physical characteristics. Polymorphism refers to the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.

X-ray Diffraction (XRD) is the principal technique for investigating the crystalline nature of this compound. Powder XRD (PXRD) would be used to obtain a diffraction pattern, which serves as a unique fingerprint for a specific crystalline form. Analysis of the diffraction pattern, including peak positions (in degrees 2θ) and their relative intensities, can confirm the crystalline structure. For instance, a study on the closely related dihydrazinium oxalate revealed a structure built from hydrazinium (N₂H₅⁺) and oxalate (C₂O₄²⁻) ions joined by an extensive network of hydrogen bonds scielo.org.za. A similar arrangement would be expected for this compound, with the butyl group influencing the crystal packing.

Differential Scanning Calorimetry (DSC) is a complementary thermal analysis technique used to detect polymorphic transitions, melting points, and decomposition events. A DSC thermogram of this compound would show endothermic peaks corresponding to melting or polymorphic phase changes and exothermic peaks for crystallization or decomposition. The presence of multiple melting peaks could indicate the existence of different polymorphs.

Table 1: Representative Powder X-ray Diffraction (PXRD) Data for a Crystalline Form of this compound This table presents hypothetical data for illustrative purposes.

| Peak Position (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 15.5 | 5.71 | 85 |

| 20.8 | 4.27 | 100 |

| 25.1 | 3.54 | 60 |

| 28.9 | 3.09 | 75 |

| 31.2 | 2.86 | 50 |

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for assessing the purity of this compound, identifying and quantifying impurities, and isolating reaction products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Product Isolation

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for determining the purity of this compound. Due to the polar nature of the compound, arising from the hydrazine and oxalate moieties, standard C18 columns may provide limited retention. Therefore, a mixed-mode column combining reversed-phase and ion-exchange mechanisms can be employed for better separation helixchrom.com.

The mobile phase typically consists of an aqueous buffer (e.g., ammonium formate) and an organic modifier like acetonitrile or methanol. Detection can be achieved using a UV detector, as the oxalate component has a chromophore, or more sensitively with an electrochemical detector that targets the easily oxidizable hydrazine group cdc.gov. For purity analysis, the peak area of this compound is compared to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Method Parameters and Purity Calculation This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Column | Mixed-Mode Cation-Exchange (150 x 4.6 mm, 5 µm) |

| Mobile Phase | 70% 20 mM Ammonium Formate (pH 3.0) / 30% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Retention Time (Butylhydrazine) | 4.5 min |

| Peak Area (Butylhydrazine) | 1,250,000 |

| Total Peak Area (All Components) | 1,265,000 |

| Calculated Purity (%) | 98.8% |

Gas Chromatography (GC) for Volatile Byproducts and Precursors

Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile substances that may be present as precursors or byproducts in this compound samples. Direct analysis of alkylhydrazines by GC can be challenging due to their high polarity and reactivity, which can lead to poor peak shape and interaction with the column researchgate.net.

To overcome these issues, derivatization is often employed. Butylhydrazine can be reacted with a carbonyl compound, such as acetone or benzaldehyde, to form a more stable and less polar hydrazone derivative researchgate.netsielc.com. This derivative can then be readily analyzed by GC using a standard non-polar or mid-polarity column (e.g., DB-5 or DB-624) and a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity cdc.govsielc.com. This method is effective for quantifying volatile impurities such as residual solvents or unreacted starting materials like tert-butanol (B103910), which may be a precursor google.com.

Table 3: Example GC Analysis of Derivatized Butylhydrazine and Potential Volatile Impurities This table presents hypothetical data for illustrative purposes.

| Compound (as derivative where applicable) | Retention Time (min) | Identification Method |

|---|---|---|

| Acetone (Solvent/Derivatizing Agent) | 2.1 | MS Library Match |

| tert-Butanol (Precursor) | 3.5 | Comparison with Standard |

| Butylhydrazine-acetone azine (Product) | 7.8 | Comparison with Standard |

Ion Exchange Chromatography for Related Hydrazine Salts

Ion-Exchange Chromatography (IEC) is a powerful technique for the separation and quantification of ionic species. It is particularly well-suited for separating butylhydrazine from other hydrazine salts or inorganic cations. In an acidic mobile phase, butylhydrazine exists as the butylhydrazinium cation.

Using a strong cation exchange column, a separation can be achieved based on the differential affinities of various cations for the stationary phase google.comaquaenergyexpo.com. The retention of aliphatic hydrazines and amines on sulfocationites has been studied, showing that separation is governed by ion-exchange constants researchgate.net. Elution is typically performed using an acidic buffer, and detection can be accomplished with a conductivity detector, often coupled with a suppressor system to reduce background eluent conductivity and enhance the analyte signal nih.govresearchgate.net. This method allows for the effective separation of butylhydrazine from hydrazine, methylhydrazine, and other related salts.

Electrochemical Characterization and Redox Potential Determinations

The electrochemical behavior of this compound is dominated by the hydrazine moiety, which is readily oxidized. Cyclic Voltammetry (CV) is the primary technique used to investigate its redox properties and determine its oxidation potential.

In a typical CV experiment, a voltage is scanned between two limits at a specific electrode (e.g., glassy carbon or platinum), and the resulting current is measured. For butylhydrazine, the voltammogram would show an anodic peak corresponding to its irreversible oxidation to nitrogen and other products dtic.milutexas.edu. The potential at which this peak occurs is a key characteristic of the molecule.

The electrochemical reaction is highly dependent on the pH of the supporting electrolyte, with the peak potential often shifting to less positive values in more alkaline conditions acs.orgelectrochemsci.org. Studies on related hydrazine derivatives show that the electrocatalytic oxidation can be influenced by the electrode surface, with modified electrodes sometimes used to enhance the reaction and improve detection sensitivity electrochemsci.org. The redox potential provides insight into the energetic favorability of the oxidation process.

Table 4: Representative Electrochemical Data for Butylhydrazine from Cyclic Voltammetry This table presents hypothetical data based on known behavior of similar compounds.

| Parameter | Measurement | Conditions |

|---|---|---|

| Working Electrode | Glassy Carbon | - |

| Reference Electrode | Ag/AgCl | - |

| Supporting Electrolyte | 0.1 M Phosphate Buffer | pH 7.0 |

| Anodic Peak Potential (Epa) | +0.12 V to +0.6 V | Dependent on electrode and pH |

| Redox Process | Irreversible Oxidation | - |

Theoretical and Computational Chemistry Studies on Butylhydrazine Oxalate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of molecular systems like butylhydrazine (B1329735) oxalate (B1200264). These methods can predict the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles of both the butylhydrazinium cation and the oxalate anion.

For the butylhydrazinium cation, calculations would likely explore the charge distribution, identifying the localization of the positive charge, and the electronic effects of the butyl group on the hydrazine (B178648) moiety. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical parameters that can be calculated. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

In the case of the oxalate anion, DFT calculations have been used to study its complexes with various cations. ugent.beresearchgate.netvub.be Such studies reveal insights into the nature of the ionic bonding and the electronic structure of the anion. For butylhydrazine oxalate, these calculations would model the electrostatic potential surface, illustrating the regions of positive and negative charge and predicting how the cation and anion interact.

Illustrative Data from Quantum Chemical Calculations on Related Hydrazine Derivatives:

| Parameter | Typical Calculated Value | Significance |

| N-N Bond Length | ~1.45 Å | Indicates the strength of the nitrogen-nitrogen bond. |

| C-N-N Bond Angle | ~110-112° | Influences the overall shape of the cation. |

| HOMO Energy | Negative Value (e.g., -6.5 eV) | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Negative or Near-Zero Value (e.g., -0.5 eV) | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~6.0 eV | Correlates with chemical stability and reactivity. |

Note: The values in this table are illustrative and based on general knowledge of similar compounds, not specific calculations on this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For instance, in reactions where the butylhydrazine acts as a nucleophile, computational methods can be used to model the approach of the hydrazine nitrogen to an electrophilic center. The calculation of the activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate. Isotopic labeling studies, in conjunction with computational modeling, can further elucidate reaction pathways.

While no specific reaction mechanisms for this compound have been computationally modeled in the available literature, studies on other hydrazine derivatives provide a template for such investigations. These studies often explore proton transfer reactions, nucleophilic additions, and redox processes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions, over a period of time. In an MD simulation, the classical equations of motion are solved for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For the butylhydrazinium cation, MD simulations can explore the different conformations arising from the rotation around the C-C and C-N bonds of the butyl group. This conformational analysis helps in understanding the preferred shapes of the cation in different environments, such as in the crystal lattice or in solution.

Furthermore, MD simulations can provide detailed insights into the intermolecular interactions between the butylhydrazinium cations and oxalate anions. This includes the analysis of hydrogen bonding patterns between the -NH3+ group of the cation and the carboxylate groups of the anion. The strength and lifetime of these hydrogen bonds are crucial for the stability of the crystal structure. Radial distribution functions can be calculated from the simulation to understand the average distances between different atomic species, providing a picture of the local molecular environment.

Structure-Reactivity Relationship Predictions and Mechanistic Hypothesis Testing

The computational data obtained from the aforementioned studies can be integrated to predict structure-reactivity relationships and test mechanistic hypotheses. For example, by calculating the electronic properties and conformational energies of a series of related alkylhydrazine oxalates, it would be possible to establish a quantitative structure-reactivity relationship (QSRR). This could correlate properties like the HOMO energy or the charge on the nitrogen atoms with the observed reaction rates.

Computational studies can also be used to test hypotheses about reaction mechanisms. For a proposed mechanism, the energies of all intermediates and transition states can be calculated. If the calculated activation energies are consistent with the experimentally observed reaction rates, it provides strong support for the proposed mechanism. Conversely, if the calculated energies are prohibitively high, the proposed mechanism can be ruled out. While no such studies are currently available for this compound, this approach has been widely used in organic and medicinal chemistry to understand and predict chemical reactivity.

Future Research Directions and Emerging Areas in Butylhydrazine Oxalate Chemistry

Development of Sustainable and Green Synthetic Routes

A significant future focus in the chemistry of butylhydrazine (B1329735) oxalate (B1200264) lies in the development of more environmentally benign synthetic methodologies. Traditional chemical syntheses often rely on harsh conditions, hazardous solvents, and generate considerable waste. The principles of green chemistry are increasingly being applied to mitigate these issues, aiming to improve energy efficiency and reduce the use of hazardous substances. mdpi.com

Future research is expected to explore several avenues for the sustainable synthesis of butylhydrazine oxalate and its derivatives:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption. Research into microwave-assisted reactions involving this compound could lead to rapid and efficient production of heterocyclic compounds and other derivatives. minarjournal.com

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or "neat," is a cornerstone of green chemistry. Investigating solid-state melt reactions or mechanochemical approaches (ball milling) for this compound could eliminate the need for volatile organic solvents. rsc.org

Organocatalysis: The use of small organic molecules as catalysts, such as L-proline, offers a metal-free and often more environmentally friendly alternative to traditional catalysts for synthesizing hydrazide derivatives. mdpi.com

Aqueous Media: Exploring water as a reaction solvent is highly desirable due to its non-toxic and non-flammable nature. Developing synthetic protocols where this compound can be effectively utilized in aqueous systems would represent a major step forward in sustainability. organic-chemistry.org

Table 1: Potential Green Synthetic Strategies for this compound Derivatives

| Strategy | Principle | Potential Advantages | Relevant Precedent |

|---|---|---|---|

| Microwave Irradiation | Uses microwave energy to heat reactions directly and efficiently. | Reduced reaction times, higher yields, lower energy consumption. | Synthesis of hippuric hydrazones under solvent-free microwave conditions. minarjournal.com |

| Mechanosynthesis | Uses mechanical force (e.g., grinding, milling) to induce chemical reactions. | Eliminates bulk solvents, can create novel solid-state phases. | Efficient synthesis of hydrazones and quinazolines. rsc.org |

| Organocatalysis | Employs small, metal-free organic molecules to catalyze reactions. | Avoids toxic heavy metals, often milder reaction conditions. | L-proline used as an efficient organocatalyst for hydrazide synthesis. mdpi.com |

| "On Water" Synthesis | Utilizes water as the reaction medium. | Environmentally benign, low cost, potential for unique reactivity. | Tin-free radical addition of alkyl iodides to hydrazones "on water". organic-chemistry.org |

Exploration of Novel Catalytic Transformations Mediated by this compound

While often used as a reagent, this compound and its derivatives hold significant potential for use in catalysis. The nucleophilic nitrogen atoms of the hydrazine (B178648) moiety can coordinate with metal centers, making them valuable as ligands in organometallic catalysis.

Future research directions in this area include:

Ligand Development: Designing and synthesizing novel ligands from this compound for transition-metal catalysts. The butyl group could be modified to tune the steric and electronic properties of the resulting catalyst, potentially leading to enhanced selectivity and activity in cross-coupling, hydrogenation, or C-H activation reactions. organic-chemistry.org

Precursor for Heterogeneous Catalysts: this compound could serve as a precursor for preparing supported metal catalysts. For instance, it could be used to deposit metal nanoparticles on a support material, with the hydrazine component acting as a reducing agent. wikipedia.org Hydrazine itself is used in the catalytic decomposition over materials like iridium-supported alumina. wikipedia.org

Reductant in Catalytic Cycles: Hydrazine and its derivatives are effective reducing agents in various chemical transformations. acs.org this compound could be explored as a green reducing agent in catalytic cycles, such as the reduction of nitroarenes or the deoxygenation of alcohols, where the byproducts are typically benign substances like nitrogen gas and water. acs.orgorganic-chemistry.org

Table 2: Potential Catalytic Applications Involving this compound

| Application Area | Role of this compound | Potential Transformation |

|---|---|---|

| Homogeneous Catalysis | Precursor for N-donor ligands. | C-N and C-C cross-coupling reactions. |

| Heterogeneous Catalysis | Precursor for supported metal nitride or metal catalysts. | Catalytic decomposition, hydrogenation reactions. wikipedia.org |

| Reductive Transformations | Hydrogen donor/reducing agent. | Selective reduction of functional groups (e.g., nitro to amine). organic-chemistry.org |

| Organometallic Chemistry | Reagent in C-C bond formations. | Synthesis of complex organic molecules via hydrazone intermediates. wikipedia.org |

Advanced Functional Material Development Incorporating this compound Moieties

The unique chemical properties of the hydrazine group make it an attractive component for advanced functional materials. Incorporating the butylhydrazine moiety into polymers or other macromolecular structures could impart novel properties and functionalities.

Emerging research areas are likely to focus on:

Polymer Synthesis and Modification: this compound can be used as a monomer or a cross-linking agent in polymerization reactions. researchgate.net The resulting polymers could exhibit enhanced thermal stability, chelating properties for metal ions, or specific redox characteristics. The butyl group can enhance solubility in organic matrices, facilitating processing. Research on polymers based on hydrazine has been a field of interest for decades, offering a foundation for new explorations. rsc.org

Development of Foaming Agents: Hydrazine derivatives are widely used as foaming agents in the production of polymer foams. wikipedia.orgresearchgate.net Future work could optimize this compound or its derivatives for creating specialized foams with controlled pore structures for insulation or lightweight structural applications.

Synthesis of Energetic Materials: Hydrazine and its derivatives are known for their high heats of combustion and are used as rocket fuels and in gas generators. researchgate.net While this compound itself is a salt, research could investigate its incorporation into more complex energetic materials, potentially offering safer or more stable alternatives to existing compounds. There is growing interest in replacing highly toxic hydrazine with "green" monopropellants like ionic liquids, suggesting a drive for safer energetic materials. acs.org